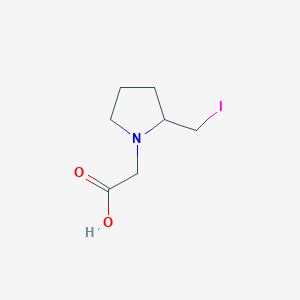

(2-Iodomethyl-pyrrolidin-1-yl)-acetic acid

CAS No.:

Cat. No.: VC13477683

Molecular Formula: C7H12INO2

Molecular Weight: 269.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12INO2 |

|---|---|

| Molecular Weight | 269.08 g/mol |

| IUPAC Name | 2-[2-(iodomethyl)pyrrolidin-1-yl]acetic acid |

| Standard InChI | InChI=1S/C7H12INO2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5H2,(H,10,11) |

| Standard InChI Key | VLGCPHBIQZVFCZ-UHFFFAOYSA-N |

| SMILES | C1CC(N(C1)CC(=O)O)CI |

| Canonical SMILES | C1CC(N(C1)CC(=O)O)CI |

Introduction

Structural and Physicochemical Properties

The molecular formula of (2-iodomethyl-pyrrolidin-1-yl)-acetic acid is C₇H₁₂INO₂, with a molecular weight of 269.08 g/mol. Key structural features include:

-

A pyrrolidine ring (saturated five-membered ring with one nitrogen atom).

-

An iodomethyl (-CH₂I) group at the 2-position of the ring.

-

An acetic acid (-CH₂COOH) group at the 1-position of the ring.

Table 1: Comparative Physicochemical Properties of Halogenated Pyrrolidine Derivatives

The iodine atom introduces significant electrophilic character due to its polarizability and weak C-I bond (234 kJ/mol), making the compound reactive in substitution reactions . The acetic acid group enhances water solubility, while the pyrrolidine ring contributes to conformational flexibility, enabling interactions with biological targets .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of (2-iodomethyl-pyrrolidin-1-yl)-acetic acid can be inferred from methods used for analogous chloro- and iodomethyl-pyrrolidine derivatives:

Route 1: Direct Iodination of Chloromethyl Precursors

-

Chloromethylation: React pyrrolidine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form (2-chloromethyl-pyrrolidin-1-yl)-acetic acid.

-

Halogen Exchange: Substitute chlorine with iodine using NaI in acetone via an SN2 mechanism .

Route 2: Ring Construction with Iodine Incorporation

-

Pyrrolidine Ring Formation: Use a cyclization reaction between 1,4-diaminobutane and iodomethyl acetyl chloride.

-

Acetic Acid Moiety Introduction: Attach the acetic acid group via nucleophilic substitution or ester hydrolysis .

Key Reaction Mechanisms

-

Iodination: The iodomethyl group participates in nucleophilic substitutions, where iodide acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Decarboxylation: Under basic conditions, the acetic acid group may undergo decarboxylation to yield pyrrolidine derivatives with reduced polarity .

Comparison with Structural Analogs

Table 2: Functional Group Impact on Reactivity and Applications

| Compound | Halogen | Key Reactivity | Applications |

|---|---|---|---|

| (2-Iodomethyl-pyrrolidin-1-yl)-acetic acid | I | Nucleophilic substitution, radiopharma | Imaging, enzyme inhibition |

| (2-Chloromethyl-pyrrolidin-1-yl)-acetic acid | Cl | Alkylation, SN2 reactions | Drug intermediates, herbicides |

| (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid | I | Similar to 2-iodo isomer | Research chemical, enzyme studies |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume